4-(3-Fluoroazetidin-1-YL)piperidine 4-(3-Fluoroazetidin-1-YL)piperidine
Brand Name: Vulcanchem
CAS No.: 1147422-28-3
VCID: VC8209406
InChI: InChI=1S/C8H15FN2/c9-7-5-11(6-7)8-1-3-10-4-2-8/h7-8,10H,1-6H2
SMILES: C1CNCCC1N2CC(C2)F
Molecular Formula: C8H15FN2
Molecular Weight: 158.22

4-(3-Fluoroazetidin-1-YL)piperidine

CAS No.: 1147422-28-3

Cat. No.: VC8209406

Molecular Formula: C8H15FN2

Molecular Weight: 158.22

* For research use only. Not for human or veterinary use.

4-(3-Fluoroazetidin-1-YL)piperidine - 1147422-28-3

Specification

CAS No. 1147422-28-3
Molecular Formula C8H15FN2
Molecular Weight 158.22
IUPAC Name 4-(3-fluoroazetidin-1-yl)piperidine
Standard InChI InChI=1S/C8H15FN2/c9-7-5-11(6-7)8-1-3-10-4-2-8/h7-8,10H,1-6H2
Standard InChI Key QCJPGIFKFKZXAQ-UHFFFAOYSA-N
SMILES C1CNCCC1N2CC(C2)F
Canonical SMILES C1CNCCC1N2CC(C2)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

4-(3-Fluoroazetidin-1-yl)piperidine dihydrochloride consists of a six-membered piperidine ring connected to a four-membered azetidine ring, with a fluorine atom substituted at the 3-position of the azetidine. The dihydrochloride salt form improves aqueous solubility, a critical factor for biological applications. The molecular formula is C₈H₁₇Cl₂FN₂, with a molecular weight of 231.14 g/mol .

Table 1: Key Physicochemical Parameters

PropertyValue
CAS Number1403767-21-4
Molecular FormulaC₈H₁₇Cl₂FN₂
Molecular Weight231.14 g/mol
Salt FormDihydrochloride
Purity Grades Available95% to 98%

Structural Significance

The fluorine atom induces electron-withdrawing effects, modulating the compound’s reactivity and interaction with biological targets. The azetidine ring’s strain energy (approximately 26 kcal/mol for unsubstituted azetidine) is partially alleviated by fluorine substitution, creating a balance between stability and reactivity . Piperidine’s chair conformation allows for optimal spatial arrangement of the azetidine substituent, facilitating interactions with enzymes or receptors .

Synthesis and Industrial Production

Synthetic Pathways

While detailed synthetic protocols remain proprietary, general routes involve nucleophilic substitution reactions between piperidine derivatives and fluorinated azetidine precursors. Industrial-scale production likely employs continuous flow reactors to optimize yield and purity, as batch processes for strained heterocycles often face challenges in temperature control and byproduct formation .

Purification and Characterization

The final dihydrochloride salt is precipitated using hydrochloric acid and purified via recrystallization from ethanol/water mixtures. Analytical characterization typically involves:

  • Nuclear Magnetic Resonance (NMR): Distinct signals for the azetidine fluorine (δ -120 to -140 ppm in ¹⁹F NMR) and piperidine protons (δ 1.5–3.0 ppm in ¹H NMR) .

  • Mass Spectrometry: A molecular ion peak at m/z 231.14 corresponding to the protonated form .

Applications in Scientific Research

Pharmaceutical Development

The compound serves as a key intermediate in synthesizing neuromodulators and kinase inhibitors. Its fluorine atom enhances blood-brain barrier permeability, making it valuable for central nervous system (CNS) drug candidates. Recent studies highlight its role in:

  • Dopamine Receptor Ligands: Modulating D₂/D₃ receptor affinity through fluorine-mediated hydrogen bonding .

  • Anticancer Agents: Acting as a hinge-binding motif in ATP-competitive kinase inhibitors .

Materials Science

In polymer chemistry, the rigid azetidine-piperidine framework improves thermal stability in polyamides. Fluorine substitution reduces dielectric constants, benefiting electronic encapsulation materials .

SupplierPurityPrice (1g)
Apolloscientific95%$480
Chemenu95%$842
Matrix Scientific98%$1652

Price variations reflect purification costs and batch sizes, with higher-purity grades (>98%) commanding premiums for sensitive biological assays .

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